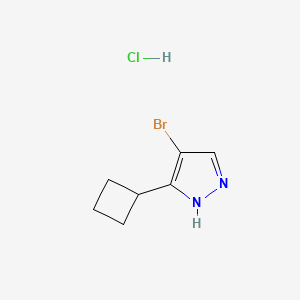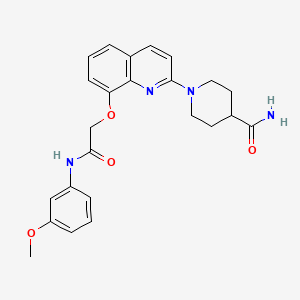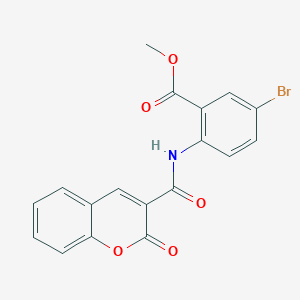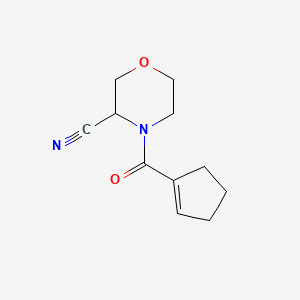![molecular formula C11H16N4O4 B2865019 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid CAS No. 2580223-22-7](/img/structure/B2865019.png)
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including an azetidine ring, a triazole ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine and triazole rings, along with the carboxylic acid group, would likely be key structural features .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the azetidine and triazole rings might undergo reactions specific to their structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, are determined by its molecular structure and the interactions between its atoms .Applications De Recherche Scientifique
Peptide Synthesis and Modifications
The incorporation of triazole units, including structures related to 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid, into peptides has been explored through copper(I)-catalyzed 1,3-dipolar cycloadditions, showcasing the method's efficiency and versatility in producing peptidomimetics and modified peptide chains. These reactions are pivotal for synthesizing diverse peptides with potential biological activities, highlighting the compound's utility in peptide engineering (Tornøe, Christensen, & Meldal, 2002).
Scaffolding for Biologically Active Compounds
Another study focused on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates to create scaffolds for peptidomimetics and biologically active compounds. The research demonstrated a novel method to bypass the Dimroth rearrangement, potentially useful for generating triazole-based structures with significant biological activity, including HSP90 inhibitors (Ferrini et al., 2015).
Application in Polymer Science
The compound's derivative was also examined in the context of polymer science, where a mono-azetidine variant showed potential in creating crosslinked polyurethane films. This application reveals the versatility of azetidine and triazole derivatives in materials science, particularly in forming self-curable aqueous-based polyurethane systems (Wang et al., 2012).
Antibacterial Applications
Additionally, the synthesis of 7-azetidinylquinolones has been explored for their antibacterial properties, demonstrating the compound's potential role in developing new antibacterial agents. This research underscores the importance of stereochemistry in enhancing the biological activity of synthesized compounds (Frigola et al., 1995).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific information about this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-5-7(6-14)15-12-4-8(13-15)9(16)17/h4,7H,5-6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGIGIQUUWVZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2N=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2864936.png)


![(5R,7S)-N-(1-Cyanocyclobutyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2864940.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B2864947.png)
![(E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2864950.png)

![4-(N,N-dimethylsulfamoyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2864953.png)



![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2864959.png)